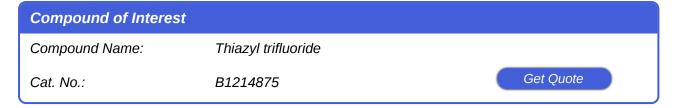


Thiazyl Trifluoride: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **thiazyl trifluoride** (NSF₃), a versatile reagent with burgeoning applications in synthetic and medicinal chemistry. This document consolidates its chemical identity, synthesis protocols, and its pivotal role in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry for the construction of novel molecular entities.

Chemical Identifiers and Properties

Thiazyl trifluoride is a colorless, stable gas at standard conditions.[1] It is a valuable precursor for the synthesis of various sulfur-nitrogen-fluorine compounds.[1] Key identifiers and physical properties are summarized below.



Identifier Type	Value
CAS Number	15930-75-3[2]
PubChem CID	140008[2]
Molecular Formula	F₃NS[2]
Molecular Weight	103.07 g/mol [2]
InChI	InChI=1S/F3NS/c1-5(2,3)4[2]
InChIKey	UQUPGRNSXINWBS-UHFFFAOYSA-N[2]
SMILES	N#S(F)(F)F[2]
Melting Point	-72.6 °C[1]
Boiling Point	-27.1 °C[1]

Synthesis of Thiazyl Trifluoride

The synthesis of **thiazyl trifluoride** can be achieved through various methods, including the fluorination of thiazyl fluoride (NSF) with silver(II) fluoride (AgF₂).[1] A recently developed and efficient laboratory-scale synthesis involves the ex situ generation of **thiazyl trifluoride** gas from a precursor, which allows for safer and more controlled handling.[3][4]

Experimental Protocol: Ex situ Generation from a Precursor

This method utilizes a two-chamber reactor system to generate gaseous NSF₃, which can then be used directly in subsequent reactions.[3][4]

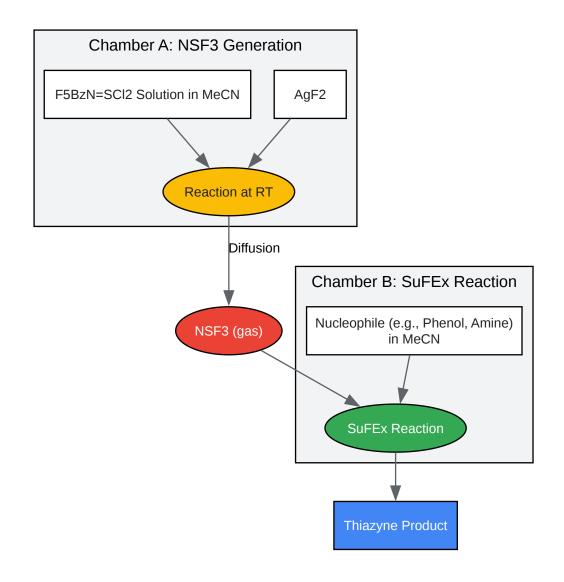
Materials:

- Pentafluorobenzoyl-N-sulfinyl imide chloride (F₅BzN=SCl₂) as the gas precursor
- Silver(II) fluoride (AgF₂)
- Anhydrous acetonitrile (MeCN)



Procedure:

- In a dry, inert atmosphere, Chamber A of a two-chamber reactor is charged with AgF₂ (4.0 equivalents).
- A solution of the gas precursor, F₅BzN=SCl₂, in anhydrous MeCN is prepared.
- The precursor solution is filtered and introduced into Chamber A.
- The reaction is allowed to proceed at room temperature. The AgF₂ reacts with the precursor to evolve NSF₃ gas.
- The generated NSF₃ gas diffuses into Chamber B, which contains the substrate for the subsequent reaction.





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Ex situ generation of NSF₃ in a two-chamber reactor.

Applications in Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

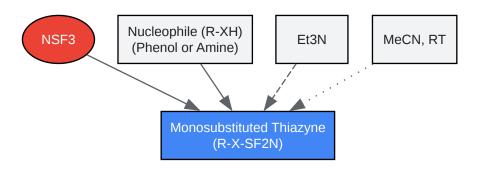
Thiazyl trifluoride is a powerful electrophile and serves as a versatile hub in SuFEx click chemistry.[3][5] This allows for the rapid and efficient synthesis of a wide range of mono-, di-, and unsymmetrically substituted thiazynes by reacting NSF₃ with various nucleophiles.[4][5]

Synthesis of Monosubstituted Thiazynes

The reaction of gaseous NSF₃ with one equivalent of a nucleophile, such as a phenol or a secondary amine, in the presence of a mild base like triethylamine (Et₃N), yields monosubstituted thiazynes.[2]

Experimental Protocol:

- Gaseous NSF₃ is generated ex situ as described in Section 2.1 and diffuses into Chamber B.
- Chamber B is charged with a solution of the substrate (e.g., a phenol or secondary amine,
 1.0 equivalent) and triethylamine (1.05 equivalents) in anhydrous acetonitrile.[2]
- The reaction proceeds at room temperature.[2]
- The resulting monosubstituted thiazyne can be isolated and purified using standard techniques.[2]



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Synthesis of monosubstituted thiazynes via SuFEx.

Synthesis of Symmetrically Disubstituted Thiazynes

Symmetrically disubstituted thiazynes can be synthesized by reacting NSF₃ with two equivalents of a nucleophile using a stronger base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3]

Experimental Protocol:

- Gaseous NSF₃ is generated ex situ and introduced into Chamber B.
- Chamber B contains a solution of the substrate (1.0 equivalent) and DBU (1.05 equivalents) in anhydrous acetonitrile.[3]
- The reaction is carried out at room temperature.[3]
- The symmetrically disubstituted product is then isolated and purified.[3]

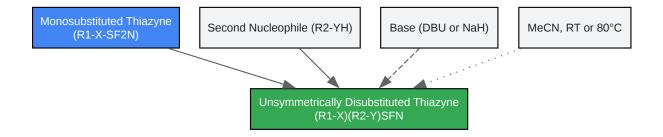
Synthesis of Unsymmetrically Disubstituted Thiazynes

The differential reactivity of the sulfur-fluoride bonds in monosubstituted thiazynes allows for the stepwise synthesis of unsymmetrically disubstituted derivatives. A monosubstituted thiazyne can be isolated and then reacted with a different nucleophile.[2]

Experimental Protocol:

- A monosubstituted thiazyne (e.g., an aryloxythiazyne, 1.0 equivalent) is dissolved in anhydrous acetonitrile.
- A different nucleophile (e.g., another phenol or an azole, 1.0 equivalent) and a suitable base (e.g., DBU or NaH) are added to the solution.[2]
- The reaction conditions (temperature and time) are adjusted based on the reactivity of the nucleophiles. For instance, reactions with phenols may require elevated temperatures (e.g., 80 °C), while reactions with azoles can often proceed at room temperature.[2]





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Synthesis of unsymmetrical thiazynes.

Potential Applications in Drug Discovery and Development

While direct involvement of **thiazyl trifluoride**-derived compounds in specific biological signaling pathways is an emerging area of research, the SuFEx chemistry platform provides a powerful tool for generating novel molecular scaffolds for drug discovery. The ability to rapidly create libraries of diverse thiazynes allows for the exploration of new chemical space in the search for bioactive molecules. The stability and unique properties of the thiazyne core may offer advantages in designing drug candidates with improved pharmacological profiles.

Conclusion

Thiazyl trifluoride is a reagent of significant interest for researchers in synthetic and medicinal chemistry. Its effective use as a SuFEx hub opens up new avenues for the construction of complex molecules. The detailed experimental protocols provided in this guide offer a starting point for the exploration of this versatile building block in the development of novel compounds with potential applications in drug discovery and materials science.

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